4-(Methylamino)-3-nitrobenzamide
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Overview
Description
4-(Methylamino)-3-nitrobenzamide is an organic compound with the molecular formula C8H9N3O3 It is a derivative of benzamide, featuring a nitro group at the third position and a methylamino group at the fourth position on the benzene ring
Scientific Research Applications
4-(Methylamino)-3-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use it to study the effects of nitro and methylamino groups on biological systems, including enzyme interactions and cellular responses.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules for various research purposes.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-3-nitrobenzamide typically involves the nitration of 4-(methylamino)benzamide. The process begins with the preparation of 4-(methylamino)benzamide, which can be synthesized by reacting 4-nitrobenzoyl chloride with methylamine. The nitration step involves treating 4-(methylamino)benzamide with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the third position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of suitable solvents and catalysts.
Major Products Formed
Reduction: 4-(Methylamino)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzamide: Lacks the methylamino group, affecting its binding properties and biological activity.
4-(Dimethylamino)-3-nitrobenzamide: Features an additional methyl group on the amino group, which can alter its chemical and biological properties.
Uniqueness
4-(Methylamino)-3-nitrobenzamide is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-(methylamino)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-10-6-3-2-5(8(9)12)4-7(6)11(13)14/h2-4,10H,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOSSDZXZJHRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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